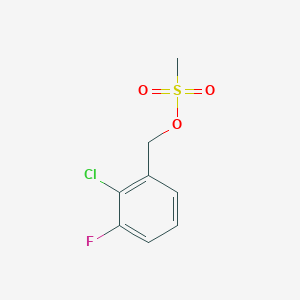

(2-Chloro-3-fluorophenyl)methyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-3-fluorophenyl)methyl methanesulfonate is an organic compound with the molecular formula C8H8ClFO3S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluorophenyl)methyl methanesulfonate typically involves the reaction of (2-Chloro-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2-Chloro-3-fluorophenyl)methanol+Methanesulfonyl chloride→(2-Chloro-3-fluorophenyl)methyl methanesulfonate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-3-fluorophenyl)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The compound can be reduced to (2-Chloro-3-fluorophenyl)methanol using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidation of the compound can yield (2-Chloro-3-fluorophenyl)formaldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products can include (2-Chloro-3-fluorophenyl)methyl amines, ethers, or thioethers.

Reduction: The major product is (2-Chloro-3-fluorophenyl)methanol.

Oxidation: The major product is (2-Chloro-3-fluorophenyl)formaldehyde.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

(2-Chloro-3-fluorophenyl)methyl methanesulfonate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of fluorine, which is known to enhance the biological activity of drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them valuable in drug design .

One notable application is in the synthesis of Safinamide, a drug used for Parkinson's disease treatment. The compound acts as a monoamine oxidase B inhibitor and has been developed as an adjunct therapy during "off episodes" for patients suffering from this neurodegenerative disorder . The methanesulfonate derivative is crucial for achieving the desired pharmacological properties.

Organic Synthesis

Synthetic Applications

this compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. Its electrophilic nature makes it suitable for nucleophilic substitution reactions, where it can react with various nucleophiles to form sulfonate esters . This property is exploited in synthesizing complex organic molecules and intermediates.

Additionally, this compound can be employed in the preparation of other fluorinated derivatives, which are often used in agrochemicals and materials science. The ability to introduce a fluorine atom into organic structures can lead to compounds with enhanced properties, such as increased lipophilicity or altered electronic characteristics .

Case Studies and Research Findings

Case Study: Synthesis of Safinamide Derivatives

Research has demonstrated that this compound can be effectively used to synthesize derivatives of Safinamide with improved efficacy. A study highlighted a method involving the reaction of this compound with various amines to yield new analogs that showed enhanced activity against Parkinson's disease symptoms in preclinical models .

Case Study: Fluorinated Compounds in Cancer Therapy

Fluorinated compounds have been explored for their potential in cancer treatment due to their unique interactions with biological targets. Research indicates that incorporating fluorine into drug molecules can significantly affect their interaction with DNA and proteins involved in cancer cell proliferation. The use of this compound as a precursor in synthesizing such fluorinated compounds has been documented .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing drugs like Safinamide | Improved efficacy and bioavailability |

| Organic Synthesis | Reagent for forming carbon-sulfur bonds | Versatile synthetic applications |

| Cancer Research | Precursor for fluorinated compounds targeting cancer cell proliferation | Enhanced interaction with biological targets |

Mécanisme D'action

The mechanism of action of (2-Chloro-3-fluorophenyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic attack at the benzylic carbon. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a reagent.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Chlorophenyl)methyl methanesulfonate

- (3-Fluorophenyl)methyl methanesulfonate

- (2-Bromo-3-fluorophenyl)methyl methanesulfonate

Uniqueness

(2-Chloro-3-fluorophenyl)methyl methanesulfonate is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing groups enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles compared to its analogs.

Activité Biologique

(2-Chloro-3-fluorophenyl)methyl methanesulfonate (CAS No. 2149287-16-9) is a sulfonate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to act as an alkylating agent. Alkylating agents typically modify DNA, leading to various cellular responses including apoptosis, necrosis, and cell cycle arrest. The compound may interact with nucleophilic sites in DNA, resulting in the formation of DNA adducts that can disrupt replication and transcription processes.

Biological Activity Overview

Table 1 summarizes the biological activities associated with this compound based on available research findings.

| Activity | Description |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects in various cancer cell lines through DNA damage. |

| Antitumor Activity | Potential to inhibit tumor growth in preclinical models. |

| Enzyme Inhibition | May inhibit specific enzymes involved in DNA repair mechanisms. |

| Apoptosis Induction | Triggers apoptosis in cancer cells, enhancing the effectiveness of chemotherapeutics. |

Case Study 1: Cytotoxic Effects

In a study examining the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound induced significant cell death at concentrations ranging from 10 µM to 100 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 2: Antitumor Efficacy

A preclinical investigation evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a dose-dependent reduction in tumor volume, with a maximum regression observed at doses of 50 mg/kg administered bi-weekly. Histological analysis revealed extensive apoptosis within tumor tissues, corroborating the compound's potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary studies suggest that it exhibits moderate lipophilicity, which may facilitate cellular uptake and distribution. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Toxicology

Toxicological assessments indicate that while this compound shows promising biological activity, its safety profile requires careful evaluation. Studies have reported dose-dependent toxicity in non-cancerous cell lines at high concentrations, emphasizing the need for further investigations into its therapeutic window.

Propriétés

IUPAC Name |

(2-chloro-3-fluorophenyl)methyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-3-2-4-7(10)8(6)9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRKJASBWXFTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=C(C(=CC=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.